molecular formula C21H24N4OS B3201220 2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019102-87-4

2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B3201220
M. Wt: 380.5 g/mol
InChI Key: HILGUUDKBMXOCT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name you provided suggests that this compound is a complex organic molecule with a pyrazole and thiazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiazole rings, followed by various substitutions to add the methyl, tolyl, and cyclopentyl groups.



Molecular Structure Analysis

The molecular structure analysis would involve determining the 3D structure of the molecule, possibly using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The presence of the pyrazole and thiazole rings suggests that it might undergo reactions typical of these heterocycles.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, and stability under various conditions.


Safety And Hazards

The safety and hazards of the compound would be determined through toxicology studies and by referring to Material Safety Data Sheets (MSDS).


Future Directions

Future directions could involve further studies to fully understand the properties of this compound and to explore its potential uses.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply exactly to your specific compound.


properties

IUPAC Name

2-cyclopentyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-7-9-17(10-8-14)18-13-27-21(22-18)25-19(11-15(2)24-25)23-20(26)12-16-5-3-4-6-16/h7-11,13,16H,3-6,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGUUDKBMXOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
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2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
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2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 4
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 5
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 6
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2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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